molecular formula C6H3BrFNO B1378990 6-Bromo-5-fluoronicotinaldehyde CAS No. 1227588-59-1

6-Bromo-5-fluoronicotinaldehyde

Cat. No.: B1378990
CAS No.: 1227588-59-1
M. Wt: 204 g/mol
InChI Key: MIVNLXDUQDPXJR-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoronicotinaldehyde (CAS 1227588-59-1) is a halogenated pyridine derivative with the molecular formula C₆H₃BrFNO and a molecular weight of 204.00 g/mol . It is widely utilized as a synthetic building block in pharmaceutical and agrochemical research, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and condensation reactions due to its reactive aldehyde group and halogen substituents . Key properties include:

  • Purity: Available at 97%–98%+ from suppliers like Synthonix, Fluorochem, and Combi-Blocks .
  • Storage: Typically stored under inert atmosphere at 2–8°C or room temperature, depending on supplier guidelines .
  • Safety: Classified with hazard code H302 (harmful if swallowed) and precautionary measures (e.g., P280: wear protective gloves/eye protection) .

Properties

IUPAC Name

6-bromo-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVNLXDUQDPXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoronicotinaldehyde typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of nicotinaldehyde. The process can be summarized as follows:

    Bromination: Nicotinaldehyde is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) to introduce the bromine atom at the 6-position of the pyridine ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoronicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine or fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-Bromo-5-fluoronicotinic acid, while reduction could produce 6-Bromo-5-fluoronicotinalcohol.

Scientific Research Applications

6-Bromo-5-fluoronicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-Bromo-5-fluoronicotinaldehyde exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

5-Fluoro-2-methoxypyridine-3-carboxaldehyde (CAS 351410-62-3)

  • Similarity Score : 0.76 .
  • Key Differences: Substituents: Methoxy (-OCH₃) at position 2 replaces bromine. However, the aldehyde group retains utility in condensation reactions. Applications: More soluble in polar solvents due to the methoxy group, making it suitable for aqueous-phase reactions .

(2-Bromo-3-fluoropyridin-4-yl)methanol (CAS 1227601-75-3)

  • Similarity Score : 0.79 .
  • Key Differences :
    • Functional Group : Hydroxyl (-OH) replaces the aldehyde (-CHO).
    • Reactivity : The hydroxyl group enables etherification or oxidation to ketones, whereas the aldehyde in this compound is better suited for nucleophilic additions (e.g., imine formation).
    • Stability : Less prone to oxidation than the aldehyde derivative .

Methyl 5-bromo-2-fluoronicotinate (CAS 931105-37-2)

  • Similarity Score : 0.95 .
  • Key Differences :
    • Functional Group : Ester (-COOCH₃) replaces aldehyde.
    • Reactivity : The ester group directs reactivity toward hydrolysis (to carboxylic acids) or transesterification, unlike the aldehyde’s role in condensation.
    • Synthetic Utility : Higher similarity score indicates structural resemblance, but functional group divergence limits direct interchangeability .

6-Bromo-5-fluoronicotinic Acid

  • Synonyms: 6-Bromo-5-fluoropyridine-3-carboxylic acid .
  • Key Differences :
    • Functional Group : Carboxylic acid (-COOH) replaces aldehyde.
    • Applications : Used in metal-organic frameworks or peptide coupling, whereas the aldehyde derivative is prioritized for Schiff base synthesis.
    • Solubility : Higher polarity due to the carboxylic acid group enhances water solubility .

Comparative Data Table

Compound Name CAS Number Molecular Formula Functional Group Key Reactivity/Applications Similarity Score
This compound 1227588-59-1 C₆H₃BrFNO Aldehyde Cross-coupling, condensation Reference
5-Fluoro-2-methoxypyridine-3-carboxaldehyde 351410-62-3 C₇H₅FNO₂ Aldehyde, Methoxy Aqueous-phase reactions 0.76
(2-Bromo-3-fluoropyridin-4-yl)methanol 1227601-75-3 C₆H₄BrFNO Hydroxyl Etherification, oxidation 0.79
Methyl 5-bromo-2-fluoronicotinate 931105-37-2 C₈H₅BrFNO₂ Ester Hydrolysis, transesterification 0.95
6-Bromo-5-fluoronicotinic acid Not provided C₆H₃BrFNO₂ Carboxylic acid Metal-organic frameworks, peptides N/A

Research and Application Insights

  • Reactivity Trends : The aldehyde group in this compound offers superior versatility in forming carbon-nitrogen bonds compared to hydroxyl or ester derivatives .
  • Halogen Effects : Bromine at position 6 enhances electrophilicity, favoring cross-coupling reactions, while fluorine at position 5 modulates electronic effects and metabolic stability .
  • Safety Profile : Compared to ester or alcohol analogs, the aldehyde’s higher oxidation sensitivity necessitates stricter storage conditions (inert atmosphere) .

Biological Activity

6-Bromo-5-fluoronicotinaldehyde is a halogenated derivative of nicotinaldehyde, characterized by the presence of bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula: C7H6BrFNO
  • Molecular Weight: 202.03 g/mol

The unique structural features of this compound contribute to its reactivity and interaction with biological targets. The halogen atoms enhance lipophilicity, facilitating better cell membrane permeability and potentially improving efficacy against various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via ROS generation
MCF-720Cell cycle arrest and apoptosis

These results indicate that the compound may induce cytotoxic effects through oxidative stress and apoptosis, making it a candidate for further development as an anticancer therapeutic agent.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cell Lines
In a comparative study, the cytotoxic effects of this compound were assessed against several cancer cell lines, including HeLa and MCF-7. The compound exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis and reactive oxygen species (ROS) generation.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Interaction: Binding to receptors can modulate cellular responses, influencing processes such as cell proliferation and apoptosis.

The halogenated structure enhances binding affinities with biological targets, potentially leading to increased therapeutic efficacy.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
5-FluoronicotinaldehydeFluorine substitutionAntimicrobial, anticancer
2-Bromo-5-chloronicotinaldehydeBromine and chlorine substitutionAntimicrobial
3-Bromo-4-(trifluoromethyl)nicotinaldehydeMultiple halogen substitutionsAnticancer

These comparisons highlight the diverse reactivity profiles and biological activities attributed to different halogenated derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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